2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide
CAS No.:
Cat. No.: VC9842178
Molecular Formula: C19H21N5OS
Molecular Weight: 367.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N5OS |
|---|---|
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | 2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
| Standard InChI | InChI=1S/C19H21N5OS/c1-13(2)15-6-4-5-7-16(15)21-17(25)12-26-19-23-22-18(24(19)3)14-8-10-20-11-9-14/h4-11,13H,12H2,1-3H3,(H,21,25) |
| Standard InChI Key | NARLNGUJCJIQBY-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3 |
| Canonical SMILES | CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3 |
Introduction
The compound 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a synthetic organic molecule that incorporates a 1,2,4-triazole ring system, which is known for its diverse pharmaceutical activities. This compound combines the triazole moiety with a pyridine ring and an acetamide group, potentially enhancing its biological properties.
Synthesis Overview
The synthesis of such compounds typically involves the condensation of a triazole derivative with an appropriate acetamide precursor. For instance, the reaction might involve 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol reacting with 2-chloro-N-[2-(propan-2-yl)phenyl]acetamide in the presence of a base to facilitate the formation of the sulfanyl linkage.
Spectroscopic Analysis
Spectroscopic methods such as FTIR (Fourier Transform Infrared Spectroscopy) and 1H NMR (Proton Nuclear Magnetic Resonance) are essential for characterizing this compound.
-
FTIR: Expected absorption bands include those for the C=N in the triazole ring, NH stretching in the amide group, and C=O stretching in the acetamide.
-
1H NMR: Characteristic signals would include those for the aromatic protons, the methylene group in the acetamide, and any alkyl groups attached to the phenyl ring.
Biological Activity
Compounds containing the 1,2,4-triazole ring system often exhibit significant biological activities, including antimicrobial and antifungal properties . The incorporation of a pyridine ring and an acetamide group may further enhance these properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume